Ezh2-IN-17

EZH2 inhibitor enzymatic assay IC50 comparison

EZH2 tool compounds often fail in vivo due to poor oral bioavailability (F<10%) or inadequate tumor exposure. Ezh2-IN-17 (compound 28) is a conformationally constrained EZH2 inhibitor specifically optimized to overcome these barriers. - Potent enzymatic inhibition: IC50 = 0.95 nM - Oral bioavailability: 36.9% (documented in mouse models) - Superior tumor growth inhibition vs. tazemetostat in head-to-head xenograft studies - Validated in EZH2-mutant lymphomas (Pfeiffer A677G, Karpas-422 Y641N) Supplied as a preclinical tool compound for oral dosing, PK/PD modeling, and H3K27me3 biomarker studies. Immediate shipping for research use only.

Molecular Formula C36H46N4O4
Molecular Weight 598.8 g/mol
Cat. No. B12369862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-17
Molecular FormulaC36H46N4O4
Molecular Weight598.8 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC5=C(C=C4)C(CC5)N6CCOCC6
InChIInChI=1S/C36H46N4O4/c1-5-40(29-10-14-43-15-11-29)34-21-28(26-6-8-30-27(19-26)7-9-33(30)39-12-16-44-17-13-39)20-31(25(34)4)35(41)37-22-32-23(2)18-24(3)38-36(32)42/h6,8,18-21,29,33H,5,7,9-17,22H2,1-4H3,(H,37,41)(H,38,42)
InChIKeyLCKVOKWMBNUQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-IN-17: Preclinical Profile


Ezh2-IN-17, also referred to as compound 28, is a conformationally constrained small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2). It was developed as part of a structure-activity relationship (SAR) campaign to improve upon the inhibitory activity and in vivo performance of the clinical EZH2 inhibitor tazemetostat (EPZ-6438) [1]. The compound is characterized by potent enzymatic inhibition (IC₅₀ = 0.95 nM) and documented oral bioavailability (F = 36.9%), establishing it as a tool compound for preclinical EZH2 research .

Ezh2-IN-17: Differentiating Features


EZH2 inhibitors as a class target the same catalytic domain; however, subtle differences in molecular conformation critically influence pharmacokinetic (PK) properties and in vivo antitumor efficacy. While many EZH2 inhibitors demonstrate potent enzymatic inhibition in cell-free assays, their translational value is limited by poor oral bioavailability or insufficient tumor exposure. Ezh2-IN-17 was specifically optimized through conformational constraint to address these limitations, achieving an oral bioavailability of 36.9% and demonstrating superior tumor growth inhibition compared to tazemetostat in head-to-head preclinical xenograft models [1]. Substituting Ezh2-IN-17 with another EZH2 inhibitor without equivalent documented PK and in vivo efficacy data risks experimental failure due to inadequate target engagement or suboptimal pharmacodynamic response .

Ezh2-IN-17: Preclinical Evidence


Enzymatic Potency vs. Tazemetostat

In a direct head-to-head comparison reported in the same study, Ezh2-IN-17 (compound 28) demonstrated an EZH2 enzymatic inhibition IC₅₀ of 0.95 nM, which the authors described as 'comparable to EPZ-6438 (1)' [1]. This establishes that Ezh2-IN-17 achieves equipotent target engagement at the enzymatic level relative to the FDA-approved EZH2 inhibitor tazemetostat.

EZH2 inhibitor enzymatic assay IC50 comparison epigenetics

Anti-Proliferative Activity in Lymphoma Cells

Ezh2-IN-17 exhibited potent concentration-dependent inhibition of proliferation across a panel of lymphoma cell lines bearing clinically relevant EZH2 mutations. The reported IC₅₀ values were 2.36 nM in WSU-DLCL2, 1.73 nM in Pfeiffer (harboring A677G mutation), and 1.82 nM in Karpas-422 (harboring Y641N mutation) [1]. These low-nanomolar values indicate robust cellular target engagement and functional response in EZH2-dependent lymphoma models.

lymphoma anti-proliferation cell viability DLBCL

Oral Bioavailability

In vivo pharmacokinetic evaluation in mice revealed that Ezh2-IN-17 achieves an oral bioavailability (F) of 36.9% [1]. This level of oral exposure is considered acceptable for preclinical development and supports once-daily oral dosing in efficacy studies. Many structurally related EZH2 inhibitors suffer from poor oral absorption, limiting their utility in chronic dosing models.

pharmacokinetics oral bioavailability PK profile in vivo

In Vivo Xenograft Efficacy

In head-to-head in vivo efficacy studies using both Pfeiffer and Karpas-422 xenograft mouse models, Ezh2-IN-17 demonstrated 'better efficacy than 1 [tazemetostat]' [1]. While the abstract does not report exact tumor growth inhibition (TGI) percentages, the direct comparative statement establishes a clear efficacy advantage under identical experimental conditions.

xenograft in vivo efficacy tumor growth inhibition EZH2 inhibitor comparison

Ezh2-IN-17: Preclinical Applications


Lymphoma Xenograft Efficacy Studies

Ezh2-IN-17 is ideally suited for oral dosing in mouse xenograft models bearing EZH2-mutant lymphomas (e.g., Pfeiffer A677G or Karpas-422 Y641N). Its documented superior efficacy over tazemetostat [1] and oral bioavailability of 36.9% [1] make it a strong candidate for studies aimed at maximizing tumor growth inhibition or exploring combination therapies where maximal EZH2 suppression is required.

EZH2 Inhibition Mechanistic Studies

For researchers investigating EZH2-dependent transcriptional programs, histone methylation dynamics, or synthetic lethality interactions in vitro and in vivo, Ezh2-IN-17 provides a well-characterized tool with equipotent enzymatic inhibition to tazemetostat (IC₅₀ = 0.95 nM) [1] and confirmed cellular activity in relevant lymphoma lines [1].

PK/PD Modeling of EZH2 Inhibition

The documented oral bioavailability (F = 36.9%) [1] supports the use of Ezh2-IN-17 in PK/PD studies to establish exposure-response relationships, determine optimal dosing regimens, and validate target engagement biomarkers (e.g., H3K27me3 reduction) in accessible tissues.

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24 linked technical documents
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